[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine
Overview
Description
“[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine”, also known as FBA, is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 . It is also known by the synonym 6-Fluorobenzoxazole-2-methanamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, benzoxazole derivatives are often synthesized using various methods involving amino-based bisnucleophiles .Molecular Structure Analysis
The IUPAC name for this compound is (6-fluoro-1,3-benzoxazol-2-yl)methanamine . The InChI code is 1S/C8H7FN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 .Physical and Chemical Properties Analysis
The compound is stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Reactions in Organic Chemistry
(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine and its derivatives are explored in the synthesis of various organic compounds. For instance, studies have detailed the synthesis of azido-benzothiazoles and benzoxazoles, leading to novel compounds with potential applications in different chemical domains (Gallagher, Iddon, & Suschitzky, 1980). Additionally, benzoxazole moieties have been identified as removable directing groups in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, showcasing their utility in regioselective synthesis processes (Lahm & Opatz, 2014).
Applications in Biomedical Research
In biomedical research, derivatives of (6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine are used for synthesizing compounds that evaluate the activity of DNA repair enzymes in tumor tissues (Schirrmacher et al., 2002). The synthesis and structural analysis of coordination compounds involving these derivatives have also been explored, which could have implications in understanding molecular interactions in biological systems (Téllez et al., 2013).
Fluorescence and Photophysical Properties
The fluorescence and photo-induced electron transfer properties of naphthalimide compounds with piperazine substituents, related to benzoxazole derivatives, have been investigated. These studies have implications for the development of fluorescent probes and materials (Gan et al., 2003).
Corrosion Inhibition and Material Science
Derivatives of (6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine have been studied for their potential as corrosion inhibitors in various materials. This includes research on triazole Schiff bases as corrosion inhibitors in acid media, indicating the versatility of these compounds in material science applications (Chaitra, Mohana, & Tandon, 2015).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of substituted benzothiazole amides, which can be derived from (6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine, have been a subject of investigation. Some compounds show activity comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).
Properties
IUPAC Name |
(6-fluoro-1,3-benzoxazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNQNZWATUZCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300838 | |
Record name | 6-Fluoro-2-benzoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-47-5 | |
Record name | 6-Fluoro-2-benzoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944907-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-benzoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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